molecular formula C16H21NO3 B8312799 5-Isopropyl-6-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester CAS No. 865306-03-2

5-Isopropyl-6-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B8312799
M. Wt: 275.34 g/mol
InChI Key: OORGMXSAAFDOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-6-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isopropyl-6-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-6-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

865306-03-2

Product Name

5-Isopropyl-6-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 6-methoxy-3-methyl-5-propan-2-yl-1H-indole-2-carboxylate

InChI

InChI=1S/C16H21NO3/c1-6-20-16(18)15-10(4)12-7-11(9(2)3)14(19-5)8-13(12)17-15/h7-9,17H,6H2,1-5H3

InChI Key

OORGMXSAAFDOOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)C(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Isopropyl-3-methoxy-phenylamine HCl salt (3.1 g, 19 mmol) was cooled to −5 C (Ice/Methanol bath), and a mixture of 8 ml water and 5 ml concentrated. HCl was added dropwise. The reaction mixture was stirred for five minutes, and sodium nitrite (1.42 g, 21 mmol) dissolved in 3 ml water was added dropwise over 10 minutes. The reaction mixture was stirred for 45 min, then sodium acetate (1.3 g, 16 mmol) was added. In a separate flask, to a stirring mixture of ethyl alpha-acetoacetate (3.26 g, 21 mmol) in 15 ml absolute ethanol was added KOH (1.2 g, 21 mmol) dissolved in 3 ml water and then added ice (10 g). This mixture was added to the diazonium salt, and the reaction mixture was stirred at zero degrees C. for 3.5 hours. The reaction mixture was stored at −10 C for 16 hours, then extracted with EtOAC. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to a liquid residue. In a separate flask, mixed 100 ml EtOH was mixed slowly with 22 ml acetyl chloride, with cooling in an ice bath. The EtOH/acetyl chloride solution was heated to 70 degrees C., and added the residue was added via pipette over 10 min. The reaction mixture was heated to reflux for 2.5 hours, cooled, evaporated under reduced pressure to give a slurry; diluted with water (100 ml) and filtered. The solid was washed with water. The solid was triturated with hexanes to give 5-Isopropyl-6-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester (1.7 g, 34%) as a solid.
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
4-Isopropyl-3-methoxy-phenylamine HCl salt
Quantity
3.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
Ice Methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.42 g
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
1.3 g
Type
reactant
Reaction Step Six
Quantity
3.26 g
Type
reactant
Reaction Step Seven
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
1.2 g
Type
reactant
Reaction Step Eight
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Nine
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

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